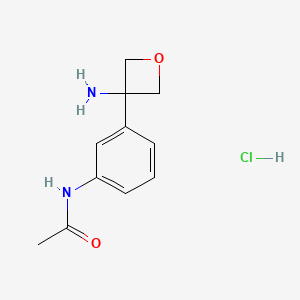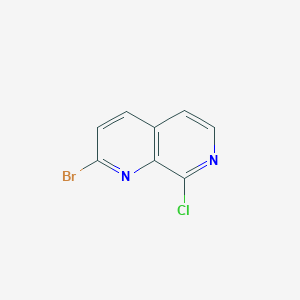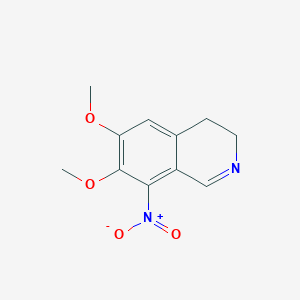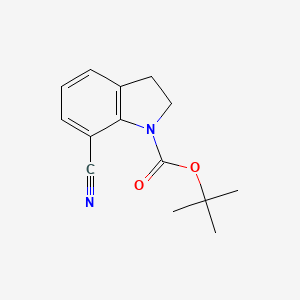![molecular formula C15H12O3 B11872556 3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate CAS No. 5460-72-0](/img/structure/B11872556.png)
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate is a complex organic compound with a unique structure that combines a cyclopenta[a]naphthalene core with an acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-trimethylsilyloxycyclopentene with arylacetaldehydes in the presence of titanium tetrachloride as a catalyst can yield cyclopenta[a]naphthalenes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism by which 3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor function. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile: This compound has a similar core structure but different functional groups.
2-(6,7-difluoro-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile: This compound includes fluorine atoms, which can alter its chemical properties.
Uniqueness
3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and other scientific fields.
Propriétés
Numéro CAS |
5460-72-0 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
(3-oxo-1,2-dihydrocyclopenta[a]naphthalen-5-yl) acetate |
InChI |
InChI=1S/C15H12O3/c1-9(16)18-15-8-13-11(6-7-14(13)17)10-4-2-3-5-12(10)15/h2-5,8H,6-7H2,1H3 |
Clé InChI |
HOYFKYFYIABQLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(CCC2=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



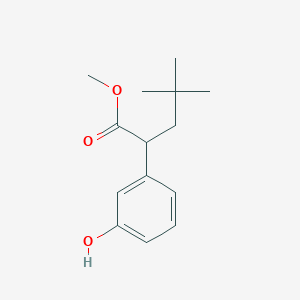

![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)
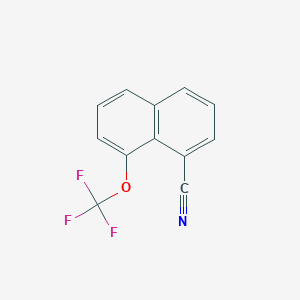
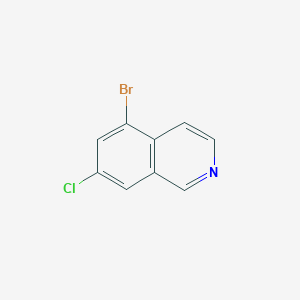
![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)
